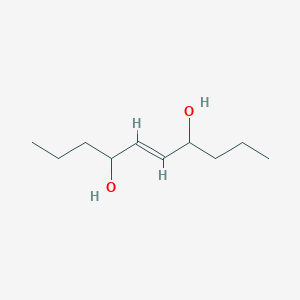

5-Decene-4,7-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-5-ene-4,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHJMGQEUSQVEF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(/C=C/C(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemistry of 5-Decene-4,7-diol: A Theoretical and Methodological Guide

Abstract

This technical guide provides a comprehensive theoretical overview of the stereochemistry of 5-decene-4,7-diol. Due to the absence of specific literature on this compound, this document leverages fundamental principles of stereochemistry to elucidate its potential stereoisomers. It further proposes generalized synthetic strategies and experimental protocols for the stereoselective synthesis and separation of these isomers, intended to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound is an unsaturated diol with a molecular structure that presents multiple elements of stereoisomerism. The presence of two chiral centers and a carbon-carbon double bond gives rise to a number of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. Understanding the stereochemical landscape of this molecule is critical for its potential application in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit desired properties. This guide outlines the theoretical stereoisomers of this compound and provides potential synthetic pathways to access them.

Theoretical Stereochemical Analysis

The structure of this compound contains two stereogenic centers at carbons 4 and 7, and a double bond between carbons 5 and 6, which can exhibit E/Z isomerism. This combination results in a total of eight possible stereoisomers.

The stereoisomers can be categorized based on the configuration of the chiral centers (R/S) and the geometry of the double bond (E/Z). For each double bond isomer, there are four possible stereoisomers: (4R,7R), (4S,7S), (4R,7S), and (4S,7R). The (4R,7R) and (4S,7S) isomers are a pair of enantiomers, while the (4R,7S) and (4S,7R) isomers constitute another pair of enantiomers. The relationship between these two pairs is diastereomeric.

Caption: Stereoisomeric relationships of this compound.

Proposed Synthetic Strategies

The synthesis of this compound can be approached through the stereoselective dihydroxylation of a 5-decene precursor. The stereochemical outcome of the dihydroxylation reaction is dependent on the reagents and conditions employed.

Synthesis of (E)- and (Z)-5-Decene Precursors

The synthesis would likely begin with the construction of the carbon skeleton, followed by the stereoselective formation of the double bond. Standard alkyne coupling and reduction methodologies can be employed to generate either the (E)- or (Z)-5-decene.

Stereoselective Dihydroxylation

syn-Dihydroxylation of the alkene precursor will lead to the formation of a vicinal diol where both hydroxyl groups are on the same face of the double bond. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions.[1][2][3][4]

anti-Dihydroxylation, resulting in the addition of hydroxyl groups to opposite faces of the double bond, can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[5]

Caption: Proposed synthetic workflow for this compound stereoisomers.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis of this compound stereoisomers based on established methodologies.

General Protocol for syn-Dihydroxylation

-

Reaction Setup: A solution of the 5-decene isomer in a suitable solvent (e.g., acetone/water) is cooled to 0 °C in an ice bath.

-

Reagent Addition: A catalytic amount of osmium tetroxide is added, followed by the dropwise addition of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite). The organic layer is extracted, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the syn-diol.

General Protocol for anti-Dihydroxylation

-

Epoxidation: The 5-decene isomer is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is monitored by TLC.

-

Epoxide Isolation: Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid byproduct. The organic layer is dried and concentrated.

-

Ring Opening: The crude epoxide is dissolved in a mixture of an organic solvent (e.g., acetone) and water, and a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) is added.

-

Workup and Purification: The reaction is neutralized, and the product is extracted, dried, and purified by column chromatography to afford the anti-diol.

Separation of Diastereomers

Diastereomeric diols can often be separated by standard chromatographic techniques such as flash column chromatography due to their different physical properties.[6][7] In cases where separation is challenging, derivatization to form acetonides or esters can alter the polarity and facilitate separation.[6][7]

Data Presentation Template

The following table serves as a template for organizing experimental data for the synthesized stereoisomers of this compound.

| Stereoisomer | Synthesis Method | Yield (%) | Melting Point (°C) | Optical Rotation [α]D | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) |

| (E)-(4R,7R/4S,7S) | syn-dihydroxylation | ||||

| (E)-(4R,7S/4S,7R) | anti-dihydroxylation | ||||

| (Z)-(4R,7R/4S,7S) | anti-dihydroxylation | ||||

| (Z)-(4R,7S/4S,7R) | syn-dihydroxylation |

Conclusion

This guide has provided a theoretical framework for understanding the stereochemistry of this compound. The outlined synthetic strategies and experimental protocols, based on well-established organic reactions, offer a starting point for the practical synthesis and characterization of its various stereoisomers. Further experimental work is required to validate these proposed methods and to fully characterize the physicochemical and biological properties of each stereoisomer.

References

- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Acetylenic Diol Core: Focus on 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

An important note on chemical identity: The compound initially referenced by CAS number 1070-40-2 is 5-decyne-4,7-diol. However, the vast majority of available technical literature, including synthesis, analytical data, and toxicological studies, pertains to its more complex and industrially significant derivative, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) , registered under CAS number 126-86-3 . This guide will focus on the latter compound as a representative of this acetylenic diol core, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic gemini surfactant known for its excellent wetting and anti-foaming properties.[1] Its symmetrical structure, featuring a central alkyne group flanked by two tertiary alcohol functionalities with isobutyl groups, gives it unique surface-active characteristics.[2] It is a waxy, white to pale yellow solid at room temperature.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 126-86-3 | [4] |

| Molecular Formula | C₁₄H₂₆O₂ | [4] |

| Molecular Weight | 226.36 g/mol | [5] |

| Appearance | White to pale yellow waxy solid | [3][4] |

| Melting Point | 42-55 °C | [6] |

| Boiling Point | 255-262 °C | [6] |

| Water Solubility | 1.7 g/L (at 20 °C) | [3] |

| logP (octanol-water) | 2.64 - 2.7 | [3][5] |

| pKa (predicted) | 12.92 ± 0.29 | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of TMDD is based on the Favorskii reaction , a base-catalyzed nucleophilic addition of an alkyne to a carbonyl compound.[2]

Reaction Principle

The synthesis involves the reaction of two equivalents of methyl isobutyl ketone with one equivalent of acetylene. The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an organic solvent.[2] The base deprotonates the acetylene to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of the methyl isobutyl ketone. This process occurs sequentially on both sides of the acetylene molecule to form the final diol product.

Experimental Protocol: General Synthesis

The following protocol is a generalized representation of the industrial synthesis of TMDD.

Materials:

-

Methyl isobutyl ketone (MIBK)

-

Acetylene gas

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

An inert, high-boiling organic solvent (e.g., n-heptane)

-

Hydrochloric acid (for neutralization)

-

Water

Procedure:

-

Reaction Setup: An appropriate high-pressure reactor is charged with the organic solvent and the strong base (e.g., KOH). The system is purged with an inert gas like nitrogen.

-

Reactant Addition: Methyl isobutyl ketone is added to the reactor.

-

Acetylene Introduction: Acetylene gas is slowly introduced into the reactor vessel. The pressure and temperature are carefully controlled, as the reaction is exothermic. The reaction is typically run at a slightly elevated temperature (e.g., 40-50 °C) and pressure.

-

Reaction and Hydrolysis: After the reaction is complete, the mixture is cooled, and water is slowly added to hydrolyze the resulting alkoxide intermediates. This step also serves to dissolve the inorganic catalyst.

-

Phase Separation: The reaction mixture is allowed to settle, leading to the separation of an organic phase (containing the product) and an aqueous phase (containing the dissolved catalyst). The aqueous layer is removed.

-

Neutralization and Washing: The organic phase is neutralized with an acid (e.g., HCl) to a neutral pH. It is then washed with water to remove any remaining salts and impurities.

-

Solvent Removal and Isolation: The solvent is removed from the organic phase by distillation under reduced pressure. The remaining crude product can be further purified, if necessary, to yield solid TMDD.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -OH | 2.0 - 4.0 | Broad Singlet | Hydroxyl Protons |

| -CH₂- | ~1.6 | Singlet | Methylene Protons |

| -CH- | ~1.9 | Multiplet | Methine Proton |

| -CH₃ (on C4/C7) | ~1.4 | Singlet | Methyl Protons |

| -CH₃ (isobutyl) | ~0.9 | Doublet | Methyl Protons |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment |

| -C≡C- | 80 - 90 | Alkynyl Carbons |

| C-OH | 65 - 75 | Tertiary Alcohol Carbons |

| -CH₂- | 50 - 55 | Methylene Carbons |

| -CH- | 24 - 26 | Methine Carbon |

| -CH₃ (on C4/C7) | 30 - 32 | Methyl Carbons |

| -CH₃ (isobutyl) | 23 - 25 | Methyl Carbons |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of TMDD shows characteristic fragmentation patterns for tertiary alcohols.[2] The molecular ion peak (M⁺·) is expected at m/z 226.

| m/z Value | Proposed Fragment Identity | Notes |

| 226 | [C₁₄H₂₆O₂]⁺· | Molecular Ion (M⁺·) |

| 211 | [M - CH₃]⁺ | Loss of a methyl group |

| 208 | [M - H₂O]⁺· | Loss of water (dehydration) |

| 169 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of an isobutyl radical |

| 151 | [M - C₄H₉ - H₂O]⁺ | Loss of isobutyl radical and water |

| 109 | - | Major peak in some reported spectra[5] |

| 43 | [C₃H₇]⁺ | Isobutyl fragment |

Infrared (IR) Spectroscopy

The IR spectrum of TMDD is characterized by the presence of hydroxyl and aliphatic C-H groups, and the absence of a strong C≡C stretch due to the molecule's symmetry.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) |

| 3000 - 2850 | Strong, Sharp | C-H Stretch (aliphatic) |

| ~1150 | Medium | C-O Stretch (tertiary alcohol) |

Biological Activity and Toxicology

TMDD is recognized as a high-production volume chemical with cytotoxic and ecotoxicological effects.[7][8] Its surfactant properties are central to its biological interactions.

Mechanism of Action: Cytotoxicity

As a non-ionic surfactant, TMDD's primary mechanism of toxicity involves the disruption of cellular membranes. At concentrations above its critical micelle concentration (CMC), it can increase plasma membrane fluidity. This disruption triggers a cascade of cellular events leading to programmed cell death (apoptosis).[1][2] Key events in this pathway include:

-

Mitochondrial Effects: Rapid induction of mitochondrial hyperpolarization.[2]

-

Oxidative Stress: Increased production of Reactive Oxygen Species (ROS).[2]

-

Apoptosis Initiation: The mitochondrial stress leads to depolarization and subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[2]

-

Cell Death: This cascade culminates in DNA fragmentation and the morphological changes associated with apoptosis.

Ecotoxicity and Developmental Toxicity

Studies using zebrafish (Danio rerio) embryos have demonstrated that TMDD can cause various sublethal and lethal effects, indicating developmental toxicity.[7] It also exhibits cytotoxic and a slight genotoxic potential in the permanent fish cell line RTL-W1.[7]

| Organism | Endpoint | Value | Exposure Time | Reference |

| Cyprinus carpio (Carp) | LC₅₀ | 42 mg/L | 96 h | [3] |

| Daphnia magna | EC₅₀ | 91 mg/L | 48 h | [3] |

| Pseudokirchneriella subcapitata | EC₅₀ | 15 mg/L | 72 h | [3] |

| Activated Sludge | EC₅₀ | ~630 mg/L | 30 min | [3] |

Human Metabolism and Pharmacokinetics

A human study investigated the metabolism and excretion of TMDD following oral and dermal administration.[9]

-

Metabolism: TMDD is metabolized in humans primarily via terminal methyl-hydroxylation to form 1-OH-TMDD , which is then excreted in the urine.[9]

-

Oral Administration (75 µg/kg): TMDD was rapidly metabolized and excreted. The peak concentration (t_max) of the metabolite 1-OH-TMDD was reached at an average of 1.7 hours. Elimination was biphasic with half-lives of approximately 0.75-1.6 hours and 3.4-3.6 hours.[9]

-

Dermal Administration (750 µg/kg): Dermal absorption was substantial but led to a delayed excretion profile, with a t_max of 12 hours for the metabolite.[9]

Experimental Protocols

Zebrafish Embryo Developmental Toxicity Assay

This protocol is based on the methodology used to assess the ecotoxicological effects of TMDD.[7]

Objective: To evaluate the developmental toxicity of TMDD on zebrafish embryos. Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish (Danio rerio) embryos.

-

Exposure: Place embryos in multi-well plates containing embryo medium.

-

Dosing: Expose embryos to a range of TMDD concentrations, including a solvent control. Stock solutions are typically prepared in a solvent like DMSO.

-

Incubation: Incubate the plates at a standard temperature (e.g., 28°C) for a period covering key developmental stages (e.g., up to 96 or 120 hours post-fertilization).

-

Endpoint Assessment: At specified time points (e.g., 24, 48, 72, 96 hpf), assess a range of lethal and sublethal endpoints under a microscope. These include:

-

Lethality: Coagulation of the embryo, lack of heartbeat.

-

Morphological Defects: Pericardial edema, yolk sac edema, spinal curvature, tail malformations, delayed development.

-

-

Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of individuals) and EC₅₀ (effective concentration for 50% effect) for the observed endpoints.

In Vitro Cytotoxicity Assay (RTL-W1 Cells)

This protocol describes a general method for assessing cytotoxicity in the fish liver cell line RTL-W1, as used in TMDD studies.[7]

Objective: To determine the cytotoxic potential of TMDD. Procedure:

-

Cell Culture: Culture RTL-W1 (rainbow trout liver) cells in appropriate media and conditions (e.g., 96-well plates).

-

Dosing: Expose the cultured cells to a serial dilution of TMDD for a defined period (e.g., 24 or 48 hours).

-

Viability Assessment: Measure cell viability using a standard assay. Common methods include:

-

Neutral Red (NR) Uptake Assay: Measures the accumulation of the dye in the lysosomes of viable cells.

-

MTT or WST-1 Assay: Measures mitochondrial dehydrogenase activity in viable cells.

-

-

Data Analysis: Generate dose-response curves and calculate the EC₅₀ value, representing the concentration of TMDD that causes a 50% reduction in cell viability.

Human Metabolism and Excretion Study

This outlines the design of the human study that identified the primary metabolite and kinetics of TMDD.[9]

Objective: To determine the metabolic fate and excretion kinetics of TMDD in humans. Procedure:

-

Subject Recruitment: Enroll a small number of healthy human volunteers.

-

Dosing:

-

Oral: Administer a single oral dose of TMDD (e.g., 75 µg/kg body weight).

-

Dermal: In a separate phase, apply a single dermal dose (e.g., 750 µg/kg body weight) to a defined skin area.

-

-

Sample Collection: Collect all urine samples at timed intervals for a set period post-dosing (e.g., up to 48 hours).

-

Metabolite Analysis:

-

Develop and validate a sensitive analytical method (e.g., UPLC-MS/MS) for the quantification of TMDD and its potential metabolites in urine.

-

Analyze the collected urine samples to identify and quantify the major metabolite (1-OH-TMDD).

-

-

Pharmacokinetic Analysis: Use the concentration-time data of the metabolite to calculate key pharmacokinetic parameters, including elimination half-life, time to maximum concentration (t_max), and total amount excreted.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. (Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fis… [ouci.dntb.gov.ua]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | C14H26O2 | CID 31362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,7,9-テトラメチル-5-デシン-4,7-ジオール、ラセミ体と メソ体の混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of dec-5-yne-4,7-diol and its Derivative, 2,4,7,9-tetramethyl-5-decyne-4,7-diol

Disclaimer: Data on the specific chemical entity dec-5-yne-4,7-diol is limited. This guide will focus on the well-characterized and commercially significant derivative, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) , while providing available data for the parent compound for comparative purposes.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, and metabolic pathways of dec-5-yne-4,7-diol and its tetramethyl derivative. The information is intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

The following tables summarize the key physicochemical properties of dec-5-yne-4,7-diol and 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD).

Table 1: Physicochemical Properties of dec-5-yne-4,7-diol

| Property | Value | Source |

| IUPAC Name | dec-5-yne-4,7-diol | [PubChem][1] |

| Molecular Formula | C₁₀H₁₈O₂ | [PubChem][1] |

| Molecular Weight | 170.25 g/mol | [PubChem][1] |

| XLogP3-AA | 1.5 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Rotatable Bond Count | 4 | [PubChem][1] |

| Exact Mass | 170.130679813 Da | [PubChem][1] |

| CAS Number | 1070-40-2 | [PubChem][1] |

Table 2: Physicochemical Properties of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

| Property | Value | Source |

| IUPAC Name | 2,4,7,9-tetramethyldec-5-yne-4,7-diol | [PubChem][2] |

| Synonyms | Surfynol 104, TMDD | [ChemicalBook][3] |

| Molecular Formula | C₁₄H₂₆O₂ | [PubChem][2] |

| Molecular Weight | 226.36 g/mol | [Sigma-Aldrich][4] |

| Appearance | White to pale yellow waxy solid or low melting mass | [ChemicalBook][3] |

| Melting Point | 42-44 °C | [ChemicalBook][3] |

| Boiling Point | 255 °C | [ChemicalBook][3] |

| Water Solubility | Sparingly soluble | [The Good Scents Company][5] |

| XLogP3 | 2.7 | [PubChem][2] |

| CAS Number | 126-86-3 | [Sigma-Aldrich][4] |

Experimental Protocols

Synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

The industrial synthesis of TMDD is based on the Favorskii reaction, which involves the base-catalyzed reaction of methyl isobutyl ketone with acetylene.[6]

Materials:

-

Methyl isobutyl ketone

-

Acetylene gas

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

n-heptane or another suitable solvent

-

Nitrogen gas

-

Hydrochloric acid (for neutralization)

-

Water

Procedure:

-

A reaction vessel is charged with n-heptane and methyl isobutyl ketone.

-

The vessel is purged with nitrogen to create an inert atmosphere.

-

A strong base, such as sodium hydroxide, is added to the mixture.

-

Acetylene gas is slowly introduced into the reaction vessel, controlling the flow rate to maintain a safe pressure (e.g., less than 0.08 MPa).[7]

-

The reaction is allowed to proceed, often with temperature control.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The resulting mixture is transferred to a neutralization vessel, and the layers are allowed to separate. The alkaline solution is drained.

-

The organic phase is neutralized with hydrochloric acid to a pH of approximately 7.[7]

-

The neutralized product is washed with water.

-

The organic solvent is removed by distillation under reduced pressure to yield the final product, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.[7]

Spectral Data

Infrared (IR) Spectroscopy of TMDD

-

O-H Stretch: A characteristic broad and strong absorption band is observed in the region of 3600-3200 cm⁻¹, which is indicative of the hydroxyl (-OH) groups and broadened due to intermolecular hydrogen bonding.[6]

-

C-H Stretch: Strong, sharp absorptions from the aliphatic C-H bonds of the methyl and methylene groups appear in the 3000-2850 cm⁻¹ region.[6]

-

C-O Stretch: The C-O stretching vibration for the tertiary alcohols is typically found in the fingerprint region, around 1150 cm⁻¹.[6]

NMR Spectroscopy

-

¹H NMR: One would expect to see signals corresponding to the protons of the isobutyl groups (methyl and methine protons) and the methyl groups attached to the carbons bearing the hydroxyl groups. The hydroxyl protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the carbons of the alkyne bond, the carbons bearing the hydroxyl groups, and the carbons of the isobutyl groups. The carbons attached to the electronegative oxygen atoms would be shifted downfield.

Mass Spectrometry (MS) of TMDD

The mass spectrum of TMDD provides a molecular fingerprint through its fragmentation pattern.

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of TMDD (m/z = 226.36) should be observable.

-

Key Fragmentation Pathways:

Diagrams

Synthesis Workflow of TMDD

Caption: Synthesis workflow for 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD).

Human Metabolism of TMDD

Caption: Human metabolism pathway of TMDD.

Biological Activity and Applications

2,4,7,9-tetramethyl-5-decyne-4,7-diol is primarily used as a non-ionic surfactant, with applications as a wetting and anti-foaming agent in industries such as paper, ink, pesticides, and adhesives.[3]

Recent studies have investigated the human metabolism and excretion kinetics of TMDD. It has been found that TMDD is rapidly metabolized, with terminal methyl-hydroxylated TMDD (1-OH-TMDD) being the main urinary metabolite.[8] The elimination is bi-phasic, and both oral and dermal absorption have been demonstrated.[8] This information is crucial for human biomonitoring and assessing exposure to this compound.[9]

References

- 1. 2,4,7,9-Tetramethyl-5-decyn-4,7-diol (CAS 126-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | C14H26O2 | CID 31362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 [chemicalbook.com]

- 4. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, mixture of (±) and meso 98% | 126-86-3 [sigmaaldrich.com]

- 5. 2,4,7,9-tetramethyl-5-decyne-4,7-diol (mixture of (±) and meso), 126-86-3 [thegoodscentscompany.com]

- 6. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of C10H18O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H18O2 encompasses a diverse range of acyclic and cyclic monoterpenoids and other organic compounds, many of which are of significant interest in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core synthesis pathways for key isomers of C10H18O2, presenting detailed experimental protocols, quantitative data, and visual diagrams of the reaction workflows. The methodologies covered include chemical synthesis and biotransformation, offering a broad perspective for researchers in drug development and chemical synthesis.

Synthesis of Linalool Oxides (Furanoid and Pyranoid)

Linalool oxides are naturally occurring monoterpenes with a floral, woody aroma.[1] They exist as furanoid (five-membered ring) and pyranoid (six-membered ring) isomers.[1][2] The most direct synthesis involves the acid-catalyzed epoxidation and subsequent intramolecular cyclization of linalool.[1]

Synthesis Pathway

The synthesis begins with the regioselective epoxidation of the trisubstituted double bond in linalool using a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA). This is followed by an acid-catalyzed intramolecular cyclization, which yields a mixture of furanoid and pyranoid linalool oxides.[1] The ratio of these isomers can be influenced by the reaction conditions.

Caption: Synthesis of Linalool Oxides from Linalool.

Quantitative Data

The following table summarizes the typical product distribution from the synthesis of linalool oxides starting from (R)-linalool.

| Product | Isomer | Percentage of Mixture |

| Furanoid Linalool Oxides | cis (1a) | 39% |

| trans (1b) | 42% | |

| Total Furanoid | 81% | |

| Pyranoid Linalool Oxides | cis (2a) | 10% |

| trans (2b) | 9% | |

| Total Pyranoid | 19% | |

| Data sourced from a one-pot reaction involving epoxidation followed by acid-catalyzed cyclization.[1] |

Experimental Protocol

Preparation of Linalool Oxide Isomers from (R)-Linalool: [1]

-

A solution of (−)-(R)-linalool (25 g, 162 mmol) in dichloromethane (CH2Cl2, 150 mL) is cooled to 0 °C in an ice bath.

-

meta-Chloroperbenzoic acid (mCPBA, 77% w/w, 40 g, 178 mmol) is added portion-wise to the mechanically stirred solution.

-

The reaction mixture is stirred for 2 hours at 0 °C and then left overnight.

-

p-Toluenesulfonic acid (PTSA, 1 g, 5.2 mmol) is added to catalyze the cyclization.

-

The reaction is quenched by the addition of aqueous sodium thiosulfate (Na2S2O5, 10% w/w, 60 mL) and stirred for an additional hour.

-

The resulting mixture contains furanoid and pyranoid isomers, which can be separated by subsequent derivatization and chromatographic techniques.[1][3]

Synthesis of Citronellic Acid

Citronellic acid (3,7-dimethyl-6-octenoic acid) is a monoterpenoid carboxylic acid.[4] It can be synthesized via the oxidation of citronellal.[4][5] A common method for this transformation is the Pinnick oxidation.

Synthesis Pathway

The Pinnick oxidation uses sodium chlorite (NaClO2) as the oxidant, typically in the presence of a chlorine scavenger like 2-methyl-2-butene. The reaction proceeds by the formation of chlorous acid in situ, which then oxidizes the aldehyde to a carboxylic acid.[5]

Caption: Pinnick Oxidation of Citronellal to Citronellic Acid.

Quantitative Data

The oxidation of citronellal to citronellic acid can be highly efficient. Using gold-supported catalysts with molecular oxygen as the oxidant, yields can be very high under optimized conditions.

| Catalyst | Temperature | pH | Conversion | Yield of Citronellic Acid |

| Au/Al2O3 | 80 °C | 12 | 100% | >90% |

| Au/TiO2 | 80 °C | 12 | 100% | >90% |

| Data from the oxidation of citronellal using molecular oxygen and supported gold catalysts.[6] |

Experimental Protocol

Hydrogenation of Geranic Acid to Citronellic Acid: [7]

-

In a 100 ml autoclave with an argon atmosphere, place geranic acid (0.34 g, 2 mmol), methanol (20 ml), and dicyclohexylmethylamine (0.39 g, 2 mmol).

-

Add the catalyst Ru((+)-BINAP)(O2CCH3)2 (5.6 mg, 0.007 mmol).

-

Perform hydrogenation for 12 hours at a hydrogen pressure of 100 kg/cm ² and a temperature of 25 °C.

-

After the reaction, distill off the solvent to obtain citronellic acid (0.34 g).

Synthesis of Lactones via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, using peroxyacids as the oxidant.[8][9] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. Applying this to a C10 cyclic ketone like menthone yields a C10H18O2 lactone.

Synthesis Pathway

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon. This forms a tetrahedral intermediate, known as the Criegee intermediate. A rearrangement then occurs where one of the alkyl groups migrates from carbon to the adjacent oxygen, displacing a carboxylate anion and forming the lactone.[10]

Caption: Baeyer-Villiger Oxidation of Menthone.

Quantitative Data

While specific yield data for the Baeyer-Villiger oxidation of menthone was not detailed in the provided search results, the reaction is known for its high yields and selectivity under mild conditions.[11] The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[12]

Experimental Protocol

General Procedure for Baeyer-Villiger Oxidation: [8][10]

-

Dissolve the ketone (e.g., menthone) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Add a peroxyacid (e.g., m-chloroperoxybenzoic acid, mCPBA) portion-wise to the stirred solution. The amount is typically 1.0-1.2 equivalents.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite or sodium thiosulfate) to destroy excess peroxide.

-

Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove the carboxylic acid byproduct, followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude lactone, which can be purified by chromatography or distillation.

Synthesis of Monoterpene Epoxides

Epoxidation of the double bonds in C10 monoterpene alcohols like geraniol and citronellol is a direct route to C10H18O2 isomers. These epoxides are valuable intermediates and products in their own right.

Synthesis Pathway: Epoxidation of Geraniol and Citronellol

The epoxidation of the C6=C7 double bond in citronellol or the C2=C3 bond in geraniol can be achieved using various oxidizing agents.[13][14] Hydrogen peroxide in the presence of a titanosilicate catalyst or peroxyacids like mCPBA are commonly employed.

Caption: Epoxidation of Geraniol and Citronellol.

Quantitative Data

The efficiency of epoxidation is highly dependent on the catalyst and reaction conditions.

| Substrate | Catalyst/Reagent | Solvent | Conversion | Selectivity to Epoxide |

| Geraniol | Nb2O5/H2O2 | - | 17-20% | 80-86% |

| Citronellol | lam-TS-1 / H2O2 | Acetonitrile | 5-20% | 55% |

| Data for geraniol oxidation[15] and citronellol oxidation[14]. |

Experimental Protocol

Selective Oxidation of Citronellol: [14]

-

In a typical reaction, citronellol, a titanosilicate catalyst (e.g., lamellar TS-1), and a solvent (e.g., acetonitrile) are mixed in a reactor.

-

Aqueous hydrogen peroxide is added as the oxidant.

-

The reaction is carried out at a controlled temperature (e.g., 60 °C) with stirring for a specified time (e.g., 180 minutes).

-

The progress of the reaction and product distribution are analyzed using gas chromatography (GC).

-

The final product, citronellol epoxide, is isolated after catalyst removal and solvent evaporation.

References

- 1. mdpi.com [mdpi.com]

- 2. ScenTree - Linalool oxide (CAS N° 1365-19-1) [scentree.co]

- 3. researchgate.net [researchgate.net]

- 4. CITRONELLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Dawn of Acetylenic Diols: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of simple acetylenic diols, a class of compounds that has carved a significant niche in both industrial chemistry and the realm of drug development. From their initial synthesis through seminal reactions to their contemporary applications, this document provides a comprehensive overview, complete with detailed experimental protocols, quantitative data, and visualizations of their biological interactions.

A Historical Overture: The Pioneers of Acetylene Chemistry

The story of simple acetylenic diols is intrinsically linked to two towering figures in the history of organic chemistry: Russian chemist Alexei Yevgrafovich Favorskii and German industrial chemist Walter Reppe. Their pioneering work laid the foundation for the synthesis and exploration of these versatile molecules.

Alexei Yevgrafovich Favorskii (ca. 1900s): Favorskii's work in the early 1900s on the reactions of carbonyl compounds with terminal alkynes led to the development of what is now known as the Favorskii reaction.[1][2] This base-catalyzed addition of an alkyne to a ketone or aldehyde opened the door to the synthesis of a wide array of acetylenic alcohols, including the diols.[3][4] The reaction, initially carried out under basic conditions, provided a fundamental method for creating carbon-carbon bonds and introducing the characteristic hydroxyl and alkyne functionalities.[1]

Walter Reppe (ca. 1928-1940s): Working at BASF, Walter Reppe revolutionized industrial acetylene chemistry.[5] Facing the challenge of safely handling the highly explosive acetylene gas under pressure, Reppe developed specialized techniques and equipment that enabled its use in large-scale industrial processes.[5][6] His work on the ethynylation of formaldehyde, reacting it with acetylene under pressure in the presence of a copper acetylide catalyst, led to the efficient synthesis of 2-butyne-1,4-diol, a cornerstone of the polymer industry.[6][7][8] This process, a key component of "Reppe Chemistry," remains a vital industrial method for producing this important acetylenic diol.[9]

Foundational Synthesis Methodologies

The synthesis of simple acetylenic diols primarily relies on the foundational principles established by Favorskii and Reppe. These methods, while conceptually straightforward, require careful control of reaction conditions to achieve desired yields and purity.

The Favorskii Reaction: A Laboratory Mainstay

The Favorskii reaction remains a versatile and widely used method for the laboratory-scale synthesis of a variety of acetylenic diols.[2][3] The reaction proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde.[1]

General Reaction Scheme:

Detailed Experimental Protocol: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This protocol provides a representative example of a Favorskii-type synthesis of a substituted acetylenic diol.

Materials:

-

Acetone

-

Potassium hydroxide (KOH), powdered

-

Ammonia gas

-

Solvent (e.g., anhydrous ether or tetrahydrofuran (THF))

-

Apparatus for conducting reactions under a controlled atmosphere

Procedure:

-

A solution of potassium hydroxide in a suitable solvent is saturated with acetylene.

-

Acetone is then added dropwise to the reaction mixture while maintaining a continuous stream of acetylene.

-

The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

-

After the addition of acetone is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

The reaction is then quenched by the addition of water or a dilute acid.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or distillation to yield the pure 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Key Reaction Parameters and Yields for Favorskii Synthesis:

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetone | KOH | Liquid Ammonia | -33 | 2-3 | 80-90 | [10] |

| Formaldehyde | Ca(OH)₂ | Water | 90-100 | 4-6 | 70-80 | [9] |

| Butyraldehyde | KOH | Diethyl Ether | 10 | 6 | ~30 (diol) | [10] |

Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.

The Reppe Process: Industrial Scale Synthesis of 2-Butyne-1,4-diol

The Reppe process is the dominant industrial method for the production of 2-butyne-1,4-diol, a key intermediate in the manufacture of 1,4-butanediol, tetrahydrofuran, and other important chemicals.[9][11] This high-pressure process utilizes a copper acetylide catalyst, often promoted with bismuth, to facilitate the reaction between acetylene and formaldehyde.[7][8]

General Reaction Scheme:

Industrial Production Workflow for 2-Butyne-1,4-diol:

Caption: Industrial production workflow for 2-butyne-1,4-diol via the Reppe process.

Typical Reaction Conditions for the Reppe Process:

| Parameter | Value | Reference |

| Catalyst | Copper(I) acetylide on a support, often with a bismuth promoter | [7][8] |

| Temperature | 90-150 °C | [12] |

| Pressure | 1-20 bar | [12] |

| Formaldehyde Concentration | 30-50% aqueous solution | [4] |

| pH | 5-8 | [4] |

| Yield | 85-95% | [13] |

Physicochemical and Spectroscopic Characterization

Simple acetylenic diols are typically colorless to pale yellow solids or viscous liquids, with their physical properties being influenced by the nature of the substituent groups attached to the carbinol carbons.

Table of Physicochemical Properties of Simple Acetylenic Diols:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | Reference |

| 2-Butyne-1,4-diol | C₄H₆O₂ | 86.09 | 58 | 238 | Highly soluble | [4] |

| 2,5-Dimethyl-3-hexyne-2,5-diol | C₈H₁₄O₂ | 142.20 | 94-95 | 205-206 | Soluble | |

| 3,6-Dimethyl-4-octyne-3,6-diol | C₁₀H₁₈O₂ | 170.25 | 48-50 | 222 | Sparingly soluble | |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | C₁₄H₂₆O₂ | 226.36 | 104-105 | 260 | Insoluble |

Spectroscopic Data of 2-Butyne-1,4-diol:

-

¹H NMR: The proton NMR spectrum of 2-butyne-1,4-diol is characterized by a singlet for the methylene protons (CH₂) adjacent to the hydroxyl groups and a signal for the hydroxyl protons, which can exchange and may appear as a broad singlet. The chemical shift of the methylene protons is typically around 4.2 ppm.[14]

-

¹³C NMR: The carbon NMR spectrum shows two distinct signals: one for the sp-hybridized carbons of the alkyne group (typically around 80-90 ppm) and another for the sp³-hybridized carbons of the methylene groups (typically around 50-60 ppm).[15]

-

FTIR: The infrared spectrum of 2-butyne-1,4-diol displays characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300 cm⁻¹), C-H stretching of the methylene groups (around 2900 cm⁻¹), and a weak C≡C stretching of the alkyne bond (around 2200 cm⁻¹).[1][16]

Biological Significance and Signaling Pathways

In recent years, acetylenic diols have garnered significant interest in the field of drug development due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. While the exact mechanisms are still under investigation for many derivatives, several studies have implicated the modulation of key cellular signaling pathways.

Anti-Inflammatory Effects and the NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[17] Some acetylenic diols have been shown to exert anti-inflammatory effects by interfering with these pathways.[18]

Proposed Mechanism of Anti-Inflammatory Action:

References

- 1. 2-Butyne-1,4-diol(110-65-6) IR Spectrum [m.chemicalbook.com]

- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Walter Reppe - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Walter Reppe Revival - Identification and Genesis of Copper Acetylides Cu2 C2 as Active Species in Ethynylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ic.unicamp.br [ic.unicamp.br]

- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 10. nveo.org [nveo.org]

- 11. dwsim.fossee.in [dwsim.fossee.in]

- 12. criver.com [criver.com]

- 13. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]

- 14. 2-Butyne-1,4-diol(110-65-6) 1H NMR spectrum [chemicalbook.com]

- 15. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Butyne-1,4-diol [webbook.nist.gov]

- 17. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Falcarindiol inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells. | University of Kentucky College of Arts & Sciences [as.uky.edu]

Theoretical Modeling of 5-Decene-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the 5-decene-4,7-diol structure. Due to the limited availability of experimental data for this compound, this document focuses on computational approaches to predict its structural and electronic properties. It is important to note that literature and chemical databases predominantly feature the related compound, 5-decyne-4,7-diol, which contains a triple bond instead of a double bond[1][2]. This guide will proceed with the theoretical modeling of the requested alkene diol, acknowledging the potential for isomeric forms (cis and trans) around the C5-C6 double bond. The methodologies presented herein are grounded in established principles of computational chemistry and are intended to serve as a framework for the in-silico investigation of this and similar unsaturated diols.

Introduction to this compound

This compound is an unsaturated alcohol characterized by a ten-carbon chain with a double bond between carbons 5 and 6, and hydroxyl groups at carbons 4 and 7. Unsaturated alcohols are a class of organic compounds that feature both a hydroxyl group and at least one carbon-carbon double or triple bond[3]. The presence of both functionalities imparts unique chemical reactivity and potential for diverse applications, from polymer synthesis to pharmaceutical intermediates[3]. The reactivity of unsaturated alcohols is influenced by the interplay between the hydroxyl group and the double bond[4][5]. Theoretical modeling provides a powerful tool to investigate the structure, stability, and electronic properties of such molecules in the absence of extensive experimental data.

Theoretical Molecular Structure and Isomerism

The presence of a double bond at the C5 position introduces the possibility of geometric isomerism, resulting in cis-(Z) and trans-(E) isomers of this compound. These isomers are expected to have distinct three-dimensional structures and, consequently, different physical and chemical properties.

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | (Z)-5-Decene-4,7-diol (cis) | (E)-5-Decene-4,7-diol (trans) |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol | 172.26 g/mol |

| Predicted LogP | 1.8 | 1.9 |

| Predicted Boiling Point | ~230-240 °C | ~235-245 °C |

| Predicted Density | ~0.95 g/cm³ | ~0.94 g/cm³ |

Note: The values in this table are theoretical predictions and require experimental validation.

Computational Modeling Methodology

A robust theoretical model of this compound can be constructed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Workflow for Theoretical Modeling

The following workflow outlines the key steps for the theoretical modeling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of a Chiral Diol in the Stereoselective Synthesis of (+)-Preussin

Disclaimer: Due to the limited availability of published data on the direct use of 5-Decene-4,7-diol as a synthetic precursor, this document provides a representative application of a chiral diol in the stereoselective synthesis of the biologically active natural product, (+)-Preussin. The following protocols are based on established chemical transformations and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction to (+)-Preussin

(+)-Preussin is a pyrrolidine alkaloid first isolated from the fungus Preussia sp. It exhibits a range of biological activities, including antifungal, antibacterial, and antiviral properties, making it an attractive target for organic synthesis and a lead compound in drug discovery programs. Its structure features a polysubstituted pyrrolidine core with three contiguous stereocenters, demanding a highly stereocontrolled synthetic approach.

This application note details a plausible synthetic route to (+)-Preussin starting from a chiral 1,2-diol, which is in turn derived from a commercially available chiral epoxide. The synthesis highlights key transformations such as selective protection, activation of hydroxyl groups, and a diastereoselective reductive amination to construct the pyrrolidine ring.

Overall Synthetic Strategy

The synthetic strategy commences with the stereospecific opening of (R)-styrene oxide to generate a chiral 1,2-diol. This diol is then differentially protected to allow for the selective transformation of the two hydroxyl groups. The primary alcohol is converted to a leaving group, and the secondary alcohol is oxidized to a ketone. Subsequent introduction of the nitrogen source via a reductive amination protocol leads to the formation of the pyrrolidine ring with the desired stereochemistry. Finally, elaboration of the side chain and N-methylation furnishes the target molecule, (+)-Preussin.

Caption: Overall synthetic workflow for (+)-Preussin from (R)-styrene oxide.

Experimental Protocols

Step 1: Synthesis of (R)-1-Phenyl-1,2-ethanediol

This protocol describes the acid-catalyzed hydrolysis of (R)-styrene oxide to the corresponding chiral 1,2-diol.

-

Materials:

-

(R)-Styrene oxide (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

0.5 M Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

Dissolve (R)-styrene oxide in THF in a round-bottom flask.

-

Add 0.5 M H₂SO₄ to the solution and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford (R)-1-phenyl-1,2-ethanediol.

-

Step 2: Selective Protection of the Primary Alcohol

This protocol details the selective silylation of the primary hydroxyl group of the diol.

-

Materials:

-

(R)-1-Phenyl-1,2-ethanediol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq)

-

Imidazole (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the diol and imidazole in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBDMSCl portion-wise and stir the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash chromatography (EtOAc/Hexanes gradient).

-

Step 3: Conversion of the Secondary Alcohol to an Azide

This protocol describes the conversion of the remaining secondary alcohol to an azide with inversion of stereochemistry.

-

Materials:

-

Protected diol from Step 2 (1.0 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Diphenylphosphoryl azide (DPPA, 1.5 eq)

-

Toluene, anhydrous

-

-

Procedure:

-

Dissolve the protected diol and PPh₃ in anhydrous toluene under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIAD dropwise, followed by the dropwise addition of DPPA.

-

Stir the reaction at room temperature overnight.

-

Concentrate the reaction mixture and purify directly by flash chromatography (EtOAc/Hexanes gradient) to yield the azido alcohol.

-

Step 4: Oxidation of the Primary Alcohol to an Aldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde.

-

Materials:

-

Azido alcohol from Step 3 (1.0 eq)

-

Dess-Martin periodinane (DMP, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the azido alcohol in anhydrous DCM.

-

Add DMP in one portion and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench with a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate (Na₂S₂O₃) solution.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to obtain the crude aldehyde, which is used immediately in the next step.

-

Step 5: Reductive Amination and Cyclization to the Pyrrolidine Core

This key step involves the intramolecular reductive amination of the azido-aldehyde to form the pyrrolidine ring.

-

Materials:

-

Crude aldehyde from Step 4 (1.0 eq)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon

-

-

Procedure:

-

Dissolve the crude aldehyde in MeOH in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the reaction under an H₂ atmosphere (balloon) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite®, washing with MeOH.

-

Concentrate the filtrate and purify by flash chromatography to yield the pyrrolidine intermediate.

-

Caption: Key steps in the reductive amination and cyclization sequence.

Step 6: N-Methylation to Afford (+)-Preussin

This final step involves the methylation of the secondary amine of the pyrrolidine ring.

-

Materials:

-

Pyrrolidine intermediate from Step 5 (1.0 eq)

-

Formaldehyde (37% in H₂O, 2.0 eq)

-

Formic acid (2.0 eq)

-

-

Procedure:

-

To a solution of the pyrrolidine in formic acid, add aqueous formaldehyde.

-

Heat the reaction mixture at 80-90 °C for several hours, monitoring by TLC.

-

Cool the reaction to room temperature and basify with aqueous NaOH solution.

-

Extract the product with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to afford (+)-Preussin.

-

Quantitative Data Summary

The following table summarizes the representative yields for each step of the synthesis. Actual yields may vary depending on reaction scale and optimization.

| Step | Transformation | Starting Material | Product | Representative Yield (%) |

| 1 | Epoxide Hydrolysis | (R)-Styrene oxide | (R)-1-Phenyl-1,2-ethanediol | 95 |

| 2 | Selective Silylation | (R)-1-Phenyl-1,2-ethanediol | TBDMS-protected diol | 92 |

| 3 | Azide Introduction (Mitsunobu) | TBDMS-protected diol | Azido alcohol | 85 |

| 4 | Oxidation | Azido alcohol | Azido aldehyde | 90 (crude) |

| 5 | Reductive Amination/Cyclization | Azido aldehyde | Pyrrolidine intermediate | 75 (over 2 steps) |

| 6 | N-Methylation (Eschweiler-Clarke) | Pyrrolidine intermediate | (+)-Preussin | 88 |

| Overall Yield | (R)-Styrene oxide | (+)-Preussin | ~48 |

Conclusion

This application note provides a detailed, albeit representative, synthetic route to (+)-Preussin, highlighting the utility of a chiral 1,2-diol as a key starting material. The described protocols for stereospecific transformations, including selective protection, nucleophilic substitution, and a diastereoselective reductive amination/cyclization, offer a practical guide for researchers engaged in the synthesis of complex chiral molecules. The modular nature of this synthetic strategy also allows for the potential generation of Preussin analogs for structure-activity relationship studies, which is of significant interest to the drug development community.

Application Notes and Protocols for the Determination of 5-Decene-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Decene-4,7-diol in various matrices. The protocols are based on established analytical techniques and may require optimization for specific sample types and concentration ranges.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of two hydroxyl groups, derivatization is recommended to improve chromatographic peak shape and thermal stability.[1]

Experimental Protocol: GC-MS Analysis after Silylation

This protocol outlines the analysis of this compound via GC-MS following a silylation derivatization step to convert the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers.

1.1.1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for extracting this compound from aqueous matrices.

-

Reagents and Materials:

-

Sample containing this compound

-

Ethyl acetate (or other suitable water-immiscible organic solvent)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glass vials

-

-

Procedure:

-

Place a known volume of the aqueous sample into a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer with a saturated brine solution to remove residual water.

-

Drain the brine solution.

-

Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.

-

Filter or decant the dried organic extract into a clean vial for the derivatization step.

-

1.1.2. Derivatization (Silylation)

-

Reagents and Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or N,N-Dimethylformamide (DMF) (anhydrous)

-

Heating block or water bath

-

GC vials with inserts

-

-

Procedure:

-

Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of anhydrous pyridine or DMF.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

1.1.3. Instrumental Analysis (GC-MS)

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

1.1.4. Data Presentation: Quantitative Analysis

For quantitative analysis, an internal standard (IS) should be used to improve accuracy and precision.[2][3] A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or a long-chain diol with a different chain length.

Table 1: Example Calibration Data for GC-MS Analysis of this compound-bis(TMS) ether

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 50,000 | 200,000 | 0.25 |

| 5 | 245,000 | 198,000 | 1.24 |

| 10 | 510,000 | 205,000 | 2.49 |

| 25 | 1,240,000 | 199,000 | 6.23 |

| 50 | 2,550,000 | 201,000 | 12.69 |

Table 2: Example Method Validation Parameters for GC-MS Analysis

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 90-110% |

Workflow Diagram

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection can be an alternative for the analysis of this compound. Since the diol itself lacks a strong chromophore, detection at low UV wavelengths (e.g., <210 nm) is required, which can be prone to interference. Derivatization to introduce a UV-active group is a viable strategy for improved sensitivity and selectivity.

Experimental Protocol: HPLC-UV Analysis

This protocol describes a general approach for the analysis of this compound by HPLC-UV.

2.1.1. Sample Preparation

Sample preparation can follow the same liquid-liquid extraction procedure as described for the GC-MS method (Section 1.1.1). After extraction, the solvent should be evaporated and the residue reconstituted in the mobile phase.

2.1.2. Instrumental Analysis (HPLC-UV)

-

Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Gradient Program:

-

Start at 30% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 205 nm.

-

2.1.3. Data Presentation: Quantitative Analysis

Table 3: Example Calibration Data for HPLC-UV Analysis of this compound

| Concentration (mg/L) | Peak Area |

| 10 | 150,000 |

| 25 | 370,000 |

| 50 | 760,000 |

| 100 | 1,510,000 |

| 200 | 3,050,000 |

Table 4: Example Method Validation Parameters for HPLC-UV Analysis

| Parameter | Result |

| Linearity (r²) | >0.998 |

| Limit of Detection (LOD) | 2 mg/L |

| Limit of Quantitation (LOQ) | 10 mg/L |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

Workflow Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR will provide characteristic signals for the different protons and carbons in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Expected Spectral Features

-

¹H NMR:

-

-OH protons: A broad singlet, typically in the range of 1.5-4.0 ppm, which is exchangeable with D₂O.

-

-CH=CH- protons (vinylic): Multiplets in the range of 5.0-6.0 ppm.

-

-CH(OH)- protons: Multiplets in the range of 3.5-4.5 ppm.

-

Aliphatic -CH₂- and -CH₃ protons: Multiplets and triplets/quartets in the upfield region of 0.8-2.5 ppm.

-

-

¹³C NMR:

-

-CH=CH- carbons (vinylic): Signals in the range of 120-140 ppm.

-

-CH(OH)- carbons: Signals in the range of 60-80 ppm.

-

Aliphatic carbons: Signals in the range of 10-40 ppm.

-

Logical Relationship Diagram for Structural Elucidation

References

Application Notes and Protocols: 5-Decene-4,7-diol as a Linker in Metal-Organic Frameworks for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2][3] The tunability of their structure and function makes them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[4][5][6] The choice of the organic linker is crucial in determining the physicochemical properties of the resulting MOF, such as pore size, stability, and functionality.[7][8]

This document provides a hypothetical framework and detailed protocols for the use of a flexible, unsaturated diol, 5-decene-4,7-diol, as a novel linker in the synthesis of MOFs. While the use of this specific linker has not been extensively reported, these notes extrapolate from established MOF synthesis and characterization principles to guide researchers in exploring its potential. The focus of these application notes is on the synthesis, characterization, and potential application of a hypothetical this compound-based MOF for controlled drug delivery.

Hypothetical MOF Synthesis and Properties

The incorporation of a flexible and unsaturated linker like this compound is hypothesized to impart unique properties to the resulting MOF, which we will refer to as GEM-MOF-DED . The alkene group within the linker could allow for post-synthetic modification, while the aliphatic chain may introduce hydrophobicity and flexibility to the framework.

Table 1: Hypothetical Physicochemical Properties of GEM-MOF-DED

| Property | Value | Method of Determination |

| Surface Area (BET) | 800 - 1200 m²/g | Nitrogen Adsorption/Desorption |

| Pore Volume | 0.5 - 0.8 cm³/g | Nitrogen Adsorption/Desorption |

| Thermal Stability (TGA) | Up to 250 °C | Thermogravimetric Analysis |

| Crystal Structure | To be determined | Powder X-ray Diffraction (PXRD) |

| Particle Size | 200 - 500 nm | Scanning Electron Microscopy (SEM) |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of GEM-MOF-DED

This protocol describes a general solvothermal method for the synthesis of a hypothetical MOF using this compound as the organic linker and a zinc-based metal source.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

-

In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 24 hours.

-

Cool the autoclave to room temperature naturally.

-

Collect the resulting crystalline product by centrifugation or filtration.

-

Wash the product three times with fresh DMF to remove unreacted precursors.

-

Solvent exchange the DMF with ethanol by soaking the product in ethanol for 24 hours, replacing the ethanol every 8 hours.

-

Dry the final product under vacuum at 80 °C for 12 hours.

References

- 1. iris.unito.it [iris.unito.it]

- 2. researchgate.net [researchgate.net]

- 3. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal−Organic Frameworks for Liquid Phase Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for 5-Decene-4,7-diol in Medicinal Chemistry: An Overview of Available Information

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the application of 5-Decene-4,7-diol in medicinal chemistry. As of the current date, there are no detailed studies, experimental protocols, or established signaling pathways directly associated with this compound for therapeutic purposes.

While information on this compound itself is scarce, research into structurally related long-chain aliphatic diols and their derivatives offers some context and potential avenues for future investigation. This document summarizes the available information on related compounds to provide a foundational understanding for researchers interested in the potential medicinal chemistry applications of molecules like this compound.

Chemical Information for this compound

Basic chemical data for this compound has been compiled from available chemical databases.

| Property | Value | Source |

| IUPAC Name | dec-5-yne-4,7-diol | PubChem[1] |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| CAS Number | 1070-40-2 | PubChem[1] |

Potential Therapeutic Areas Based on Related Compounds

Although no direct therapeutic applications for this compound have been documented, studies on other decane diol derivatives suggest potential areas of interest:

-

Anticancer Research: A study on decane-1,2-diol derivatives has shown potential antitumor activity against glioblastoma.[2] These derivatives were found to induce cytotoxicity in glioblastoma cell lines, suggesting that the decane scaffold could be a starting point for the development of new anti-cancer agents.[2]

-

Pharmaceutical Intermediates: Other isomers, such as 1,10-decanediol, are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antibacterial and antimycotic drugs. This highlights the role of long-chain diols as versatile building blocks in medicinal chemistry.

Synthesis of Related Acetylenic Diols

While a specific, detailed protocol for the synthesis of this compound for pharmaceutical research is not available, general methods for synthesizing acetylenic diols are well-established. The Favorskii reaction, which involves the reaction of an alkyne with a carbonyl compound in the presence of a base, is a common method. For instance, the industrial synthesis of a related compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, is achieved by reacting methyl isobutyl ketone with acetylene in the presence of potassium hydroxide.[3]

A potential synthetic route to this compound could be conceptualized based on this general principle.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of this compound.

Distinction from 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

It is crucial to distinguish this compound from the structurally different and more extensively studied compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD). TMDD is primarily used as a non-ionic surfactant, wetting agent, and defoamer in various industrial applications, including the manufacturing of paper, inks, and adhesives.[4][5] While toxicological and human metabolism data for TMDD are available, it is not typically investigated for therapeutic purposes.[5]

Future Directions and Conclusion

The field of medicinal chemistry is constantly evolving, and the exploration of novel chemical scaffolds is a key driver of innovation. While there is currently no established role for this compound in this field, the biological activity of related long-chain diols suggests that this and similar molecules could be of interest for future drug discovery efforts.

Researchers interested in this compound would need to undertake foundational research, including:

-

Development of a robust and scalable synthetic protocol.

-

In vitro screening against various biological targets to identify potential therapeutic activities.

-

Cytotoxicity and preliminary pharmacokinetic studies.

References